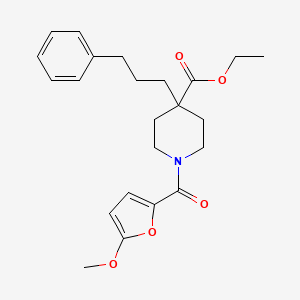![molecular formula C16H18N2O3 B6139450 5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LY294002 and is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. The inhibition of PI3Ks by LY294002 has been shown to have various biochemical and physiological effects, making it a promising target for the development of new drugs.
Mecanismo De Acción
LY294002 inhibits PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways such as the Akt/mTOR pathway. The inhibition of this pathway leads to a decrease in cell growth and survival, making LY294002 a potential anti-cancer agent.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects. In addition to inhibiting PI3Ks, the compound has been shown to inhibit other kinases such as DNA-PK and mTOR. LY294002 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY294002 has several advantages for lab experiments. The compound is highly specific for PI3Ks, making it a useful tool for studying the role of these enzymes in various cellular processes. Additionally, LY294002 is relatively stable and has a long half-life, allowing for prolonged inhibition of PI3Ks.
However, there are also limitations to the use of LY294002 in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, LY294002 is a highly potent inhibitor of PI3Ks, which can result in non-specific effects on cellular processes.
Direcciones Futuras
There are several future directions for the study of LY294002. One potential direction is the development of more specific inhibitors of PI3Ks that do not have off-target effects on other kinases. Another direction is the investigation of the use of LY294002 in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential use of LY294002 as a tool for studying the role of PI3Ks in various cellular processes should be further explored.
Métodos De Síntesis
LY294002 is synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form 2-(4-methoxyphenyl)-1-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with 3-methylisoxazole-5-carboxylic acid to form LY294002.
Aplicaciones Científicas De Investigación
LY294002 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival.
In addition to cancer, LY294002 has also been studied for its potential in treating other diseases such as diabetes, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. LY294002 has also been shown to protect neurons against oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-10-15(21-17-11)16(19)18-9-3-4-14(18)12-5-7-13(20-2)8-6-12/h5-8,10,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTNORITRARNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-3-methyl-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)
![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)